molecular formula C21H16Cl2N2O2 B334780 3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide

3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide

Cat. No.: B334780
M. Wt: 399.3 g/mol
InChI Key: CNXVPVQONQWZQX-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide is a complex organic compound with the molecular formula C21H16Cl2N2O2. This compound is characterized by the presence of two chlorine atoms and a benzamide group, making it a significant molecule in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
  • 3,4-dichloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide

Comparison

Compared to similar compounds, 3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide is unique due to its specific substitution pattern and functional groups.

Properties

Molecular Formula

C21H16Cl2N2O2

Molecular Weight

399.3 g/mol

IUPAC Name

3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C21H16Cl2N2O2/c1-13-3-2-4-14(11-13)20(26)24-16-6-8-17(9-7-16)25-21(27)15-5-10-18(22)19(23)12-15/h2-12H,1H3,(H,24,26)(H,25,27)

InChI Key

CNXVPVQONQWZQX-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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